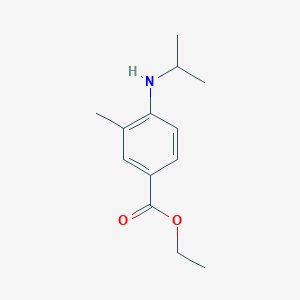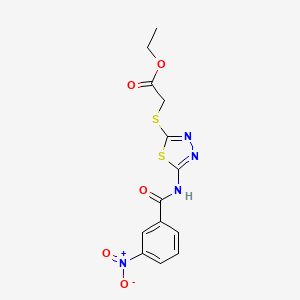
3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Schreiner’s Thiourea : This compound plays a crucial role in organocatalysis. Specifically, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (commonly known as Schreiner’s thiourea) has been widely used. It activates substrates and stabilizes developing negative charges (e.g., oxyanions) during reactions by employing explicit double hydrogen bonding. Researchers have harnessed this motif to promote organic transformations, making it a valuable tool in synthetic chemistry .
- The trifluoromethyl phenyl sulfone moiety in this compound can form electron donor–acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, an intramolecular single electron transfer (SET) reaction occurs, leading to S-trifluoromethylation of thiophenols. This application highlights the compound’s potential in photochemical processes .
Organocatalysis
Visible-Light-Mediated Reactions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and reduction reactions.", "Starting Materials": [ "4-ethylphenylamine", "4-(trifluoromethyl)benzaldehyde", "hydrazine hydrate", "2-nitrobenzoyl chloride", "2-chloro-4,6-dimethoxyquinazoline", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbaldehyde by condensation reaction between 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate in ethanol.", "Step 2: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid by oxidation of the aldehyde group using sodium hydroxide and water.", "Step 3: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reaction with thionyl chloride.", "Step 4: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by cyclization reaction between 2-chloro-4,6-dimethoxyquinazoline and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of sodium hydride.", "Step 5: Synthesis of 3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reduction of the nitro group in 2-nitrobenzoyl chloride using sodium borohydride, followed by condensation reaction with 4-ethylphenylamine in the presence of acetic anhydride and chloroform." ] } | |
CAS RN |
1358223-80-9 |
Product Name |
3-(4-ethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H19F3N4O3 |
Molecular Weight |
492.458 |
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-2-16-7-13-19(14-8-16)33-24(34)20-5-3-4-6-21(20)32(25(33)35)15-22-30-23(31-36-22)17-9-11-18(12-10-17)26(27,28)29/h3-14H,2,15H2,1H3 |
InChI Key |
VRBYQIBSQPLSQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)
![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)
![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
![(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2571445.png)
![8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2571446.png)


![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2571451.png)